N-[2-(1-adamantyl)ethyl]propanamide
Description
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-2-14(17)16-4-3-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCIKNOEKQNLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyl)ethyl]propanamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane structure can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Attachment of the Ethyl Chain: The adamantyl intermediate is then reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 1-(2-bromoethyl)adamantane.
Amidation Reaction: The final step involves the reaction of 1-(2-bromoethyl)adamantane with propanamide in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the hydrogenation steps and high-efficiency separation techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the adamantane ring, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
N-[2-(1-adamantyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its antiviral and antibacterial properties, particularly against resistant strains.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-(1-adamantyl)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, facilitating its action at the molecular level.
Comparison with Similar Compounds
Lipophilicity and Bioavailability
Metabolic Stability
- Adamantyl groups resist oxidative metabolism, prolonging half-life compared to compounds with metabolically labile groups (e.g., allyl in or methoxy in ) .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[2-(1-adamantyl)ethyl]propanamide with high yield and purity?
- Methodological Answer : Synthesis optimization requires selecting catalysts (e.g., palladium for coupling reactions), solvents (polar aprotic solvents like DMF or THF), and temperature control (60–100°C for amide bond formation). Purification via column chromatography or recrystallization ensures purity. Monitoring reaction progress with TLC or HPLC is critical. For adamantyl derivatives, steric hindrance may necessitate longer reaction times or elevated temperatures .
Q. How can researchers characterize the molecular structure of this compound to confirm its identity?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve adamantyl proton environments and confirm the ethyl-propanamide backbone. X-ray crystallography provides definitive bond-length and angle data, particularly for adamantane’s rigid structure. High-resolution mass spectrometry (HRMS) validates molecular weight and formula .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer : Screen for receptor binding using radioligand displacement assays (e.g., μ-opioid receptors if targeting CNS activity) or fluorescence polarization for protein interactions. For enzyme inhibition, employ kinetic assays (e.g., spectrophotometric monitoring of substrate conversion). Use cell viability assays (MTT/XTT) to assess cytotoxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the adamantyl group) influence the pharmacokinetic profile of this compound?
- Methodological Answer : Compare analogs with halogenated or hydroxylated adamantyl groups via logP measurements (shake-flask method) to evaluate lipophilicity. Use Caco-2 cell monolayers to assess permeability. Metabolic stability studies (e.g., liver microsomes) identify susceptibility to cytochrome P450 enzymes. Fluorination may enhance blood-brain barrier penetration, while polar groups improve solubility .
Q. What computational approaches are recommended to predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., NMDA receptors). Validate predictions with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability. Quantum mechanical calculations (DFT) elucidate electronic properties of the adamantyl moiety, which may influence hydrophobic interactions .
Q. How can contradictory data regarding the biological activity of adamantyl-containing propanamides be resolved?
- Methodological Answer : Conduct dose-response studies to clarify potency discrepancies. Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm mechanism. Compare structural analogs (e.g., N-[2-(3-fluoroadamantyl)ethyl]propanamide) to isolate substituent effects. Replicate experiments across multiple labs to rule out batch variability .
Q. What strategies mitigate challenges in crystallizing adamantyl derivatives for structural analysis?
- Methodological Answer : Optimize solvent systems (e.g., mixed solvents like ethanol/water) for slow evaporation. Use seeding techniques with microcrystals of related compounds. For stubborn cases, employ lipid cubic phase methods or co-crystallization with stabilizing ligands. Cryocooling (100 K) reduces thermal motion for improved diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
